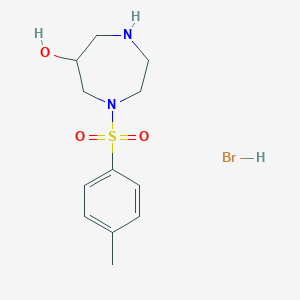

1-Tosyl-1,4-diazepan-6-ol hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

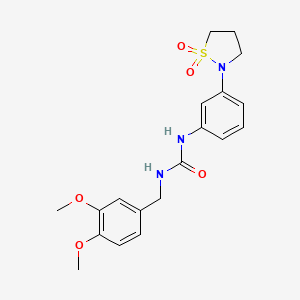

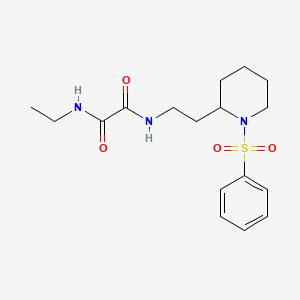

1-Tosyl-1,4-diazepan-6-ol hydrobromide, also known as 1-(4-methylbenzenesulfonyl)-1,4-diazepan-6-ol hydrobromide, is a chemical compound with the CAS Number: 2137687-58-0 . It has a molecular weight of 351.26 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Tosyl-1,4-diazepan-6-ol hydrobromide is1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

1-Tosyl-1,4-diazepan-6-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 351.26 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- General Synthesis Approaches : A method to synthesize 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, closely related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, involves a six-step approach, highlighting the complexity of its production (Fesenko, Tullberg, & Shutalev, 2009).

- Crystal Structures and Docking Studies : Research on 1,4-Diazepine derivatives, a category including 1-Tosyl-1,4-diazepan-6-ol hydrobromide, demonstrates their diverse therapeutic applications due to their biological and medicinal properties. Crystal structure analysis and docking studies help understand their potential as drug molecules (Velusamy et al., 2015).

Chemical Modifications and Reactions

- Oxidation and Fluorination : Studies show that [1,4]-Diazepan-6-ols, like 1-Tosyl-1,4-diazepan-6-ol hydrobromide, can be easily oxidized to ketones, and their fluorination can lead to the creation of gem-difluorohomopiperazines, highlighting the chemical versatility of these compounds (Wellner, Sandin, & Pääkkönen, 2003).

- Multicomponent Synthesis : A study demonstrated a two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones, emphasizing the potential for efficient, multicomponent synthesis of related compounds (Banfi et al., 2007).

Biomedical Research and Potential Applications

- Antiviral Research : Research on imidazo[1,5-g][1,4]diazepine derivatives, related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, shows their potential as antiviral agents, particularly against HIV-2 and resistant strains of HIV-1, indicating a potential avenue for drug development (Janin et al., 1996).

- Calcium Channel Blockers : Some 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, suggesting the relevance of these compounds in developing treatments for diseases related to calcium channel dysfunctions (Gu et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMKCCLVVKQHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

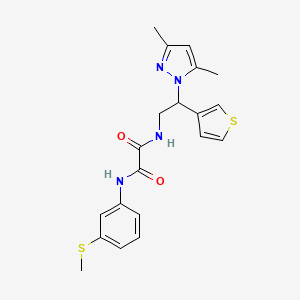

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)